molecular formula C12H16O2 B8463469 Isopropyl 2,6-dimethylbenzoate

Isopropyl 2,6-dimethylbenzoate

Cat. No.: B8463469
M. Wt: 192.25 g/mol
InChI Key: OUMJAQDLGCZJJI-UHFFFAOYSA-N
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Description

Isopropyl 2,6-dimethylbenzoate is a benzoic acid ester derivative featuring methyl substituents at the 2- and 6-positions of the aromatic ring and an isopropyl ester group at the 1-position. It is synthesized via refluxing diclofenac sodium with isopropyl iodide in dry acetonitrile, yielding a crystalline product with a melting point of 363–366 K and 70% efficiency . The compound exhibits a unique crystal structure characterized by:

  • Intramolecular hydrogen bonding between the N(1)-H(1) group and the carbonyl oxygen (O(1)), stabilizing its conformation .
  • Bond length variations, including a longer N(1)-C(7) bond (1.422 Å) compared to related NSAIDs, suggesting enhanced electron delocalization toward the chlorinated ring .
  • A dihedral angle of 58.57° between the two aromatic rings, influencing steric interactions and molecular packing .

Its primary application lies in NSAID development, aiming to mitigate gastrointestinal side effects associated with diclofenac while retaining anti-inflammatory activity .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

propan-2-yl 2,6-dimethylbenzoate

InChI

InChI=1S/C12H16O2/c1-8(2)14-12(13)11-9(3)6-5-7-10(11)4/h5-8H,1-4H3

InChI Key

OUMJAQDLGCZJJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)OC(C)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of sterically hindered esters like isopropyl 2,6-dimethylbenzoate is influenced by substituent effects. Studies on benzoate esters reveal mechanistic shifts between A-2 (bimolecular) and A-1 (unimolecular) pathways depending on steric bulk and acidity .

Mechanistic Insights

  • Acid-Catalyzed Hydrolysis :

    • A-2 Mechanism : Dominates under high acidity, involving protonation of the carbonyl oxygen, nucleophilic attack by water, and formation of a tetrahedral intermediate .

    • A-1 Mechanism : Favored in dilute acid due to steric hindrance, where the leaving group departs after carbonyl protonation, forming a carbocation-like transition state .

    • Steric Effects : The bulky isopropyl group and methyl substituents reduce activation enthalpy for the A-1 pathway, accelerating hydrolysis under milder conditions .

Base-Promoted Hydrolysis

Hydroxide directly attacks the carbonyl carbon, forming a tetrahedral intermediate followed by alkoxide elimination. Steric hindrance in this compound may slow this reaction compared to less hindered esters .

Pyrolysis Behavior

Pyrolysis of ortho-substituted benzoates often yields aromatic acids and alkenes. For example, ethyl 2,4,6-trimethylbenzoate undergoes pyrolysis to form ethylene and the corresponding acid . While this compound is not explicitly studied, analogies suggest:

  • Products : Likely 2,6-dimethylbenzoic acid and propene (from isopropyl group cleavage).

  • Steric Effects : The isopropyl group’s bulk may influence reaction rates, though polar effects (e.g., electron-donating groups) dominate in pyrolytic ortho/para selectivity .

Biological Activity

While direct biological data for this compound is unavailable, related benzoate derivatives show diuretic and litholytic activities. For example:

  • Barbatic Acid Derivatives : Substituents like ethyl or benzyl groups enhance hydrophobic interactions with targets (e.g., WNK1 kinase), improving diuretic activity .

  • Structure–Activity Relationships (SAR) :

    • Hydrophobic groups (e.g., isopropyl) may stabilize binding to hydrophobic pockets in proteins.

    • Steric hindrance in substituted benzoates can reduce enzymatic activity (e.g., Na⁺/Cl⁻ transport inhibition) .

Characterization

PropertyValue/Description
Melting Point Not explicitly reported for this compound (analog: 141–143°C )
¹H NMR Peaks corresponding to aromatic protons, isopropyl methyl groups, and ester oxygen.
Synthesis Yield Likely moderate (e.g., 27–50% for related compounds )

Mechanistic Parameters

MechanismKey FactorImpact on this compound
A-2 Hydrolysis Steric hindranceSlower reaction due to bulky isopropyl group
A-1 Hydrolysis Activation entropyFavored due to steric strain relief

Comparison with Similar Compounds

2,6-Diisopropylbenzoic Acid

  • Structure : Features isopropyl groups at the 2- and 6-positions and a carboxylic acid group instead of an ester (Figure 1).
  • Reactivity: The free -COOH group allows for salt formation (e.g., sodium salts), whereas the ester group in isopropyl 2,6-dimethylbenzoate may undergo hydrolysis under acidic/basic conditions .

2-Aminobenzamide Derivatives

  • Structure: Substituted benzamides with an amino group at the 2-position (e.g., 2-aminobenzamide) .
  • Applications : Primarily studied for glycosylation engineering and glycan analysis, diverging from the NSAID focus of this compound .
  • Key Differences: Mechanism: 2-Aminobenzamides interact with glycan structures via hydrogen bonding, unlike the COX inhibition mechanism proposed for this compound . Synthetic Routes: 2-Aminobenzamides often involve amidation or coupling reactions, contrasting with the alkylation used for this compound .

Diclofenac and Its Derivatives

  • Structure: Diclofenac shares the 2,6-dichlorophenylamino group but lacks the isopropyl ester .
  • Key Differences :
    • Bioactivity : Diclofenac is a potent COX inhibitor but causes gastric ulcers due to carboxylic acid group acidity. The ester derivative (this compound) may reduce this side effect by masking the acid .
    • Stability : The ester group in this compound could improve metabolic stability compared to diclofenac’s free acid, which is prone to rapid glucuronidation .

Data Table: Comparative Properties

Compound CAS Number Functional Groups Melting Point (K) Key Applications
This compound Not provided Ester, Methyl 363–366 NSAID development
2,6-Diisopropylbenzoic Acid Not provided Carboxylic Acid, Isopropyl Not provided Chemical synthesis
2-Aminobenzamide Not provided Amide, Amino Not provided Glycan analysis
Diclofenac 15307-86-5 Carboxylic Acid, Chloro 483–485 Anti-inflammatory

Research Findings and Implications

  • Electron Delocalization : The extended N(1)-C(7) bond in this compound suggests unique electronic effects that may enhance NSAID activity or reduce toxicity compared to diclofenac .
  • Synthetic Scalability : Unlike 2,6-diisopropylbenzoic acid, this compound is synthesized in moderate yields (70%), highlighting room for optimization .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of Isopropyl 2,6-dimethylbenzoate?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm molecular structure. Cross-validate results with chromatographic methods such as high-performance liquid chromatography (HPLC) to assess purity. Compare spectral data with reference values from PubChem or peer-reviewed databases .
  • Experimental Design : For NMR, use CD3OD-d4 as a solvent and standardize acquisition parameters (e.g., 600 MHz for 1H, 150 MHz for 13C) to ensure reproducibility. Include chromatographic retention times and spiking experiments to verify identity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Safety Measures : Use personal protective equipment (PPE), including gloves and eye protection. Avoid ignition sources due to flammability risks and ensure proper ventilation. Ground equipment to prevent electrostatic discharge. Document all procedures, including waste disposal via chemical incineration or professional waste management .
  • Emergency Response : For skin/eye exposure, rinse immediately with water for 15+ minutes. If ingested, do not induce vomiting; seek medical attention. Maintain Material Safety Data Sheets (MSDS) for reference .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for experimental use?

  • Purity Analysis : Employ gas chromatography (GC) with a flame ionization detector (FID) to quantify purity. Acceptable thresholds depend on the application: ≥98% purity for kinetic studies, ≥95% for bulk reactions. Validate results using melting point determination and refractive index measurements (e.g., n20D = 1.495–1.499) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during the structural elucidation of this compound derivatives?

  • Data Reconciliation : Use orthogonal techniques (e.g., 2D NMR, X-ray crystallography) to confirm ambiguous signals. Compare experimental data with computational models (e.g., density functional theory for IR vibrations). Statistically validate findings using tools like principal component analysis (PCA) to identify outliers .
  • Case Study : In metabolite studies, discrepancies in isopropyl-related compounds (e.g., 2,6-dimethystyrene) were resolved by correlating NMR shifts with lipid metabolism pathways .

Q. What experimental design strategies optimize the synthesis of this compound under varying catalytic conditions?

  • Optimization Framework : Use a factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). Monitor reaction progress via inline Fourier-transform infrared (FTIR) spectroscopy. For esterification reactions, track acid consumption via titration. Validate optimized conditions with three independent replicates .
  • Case Study : A study on fluorene-based polyimides achieved 95% yield by adjusting trifluoromethyl substituent ratios, emphasizing the role of steric hindrance in reaction efficiency .

Q. How can researchers investigate the thermal stability of this compound under physiological pH conditions?

  • Protocol : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Simulate physiological pH (4–8) using buffer solutions and analyze degradation products via HPLC-MS. Include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Q. What methodologies are effective for identifying and quantifying impurities in this compound batches?

  • Impurity Profiling : Use normal-phase HPLC with UV detection to separate impurities (e.g., 2,6-diisopropylquinone). Quantify via external calibration curves and confirm structures using MS/MS. Establish acceptance criteria (e.g., ≤0.1% for unknown impurities) based on ICH guidelines .

Data Analysis & Reporting Standards

Q. How should researchers present spectral and chromatographic data for this compound in peer-reviewed publications?

  • Guidelines : Follow ICMJE standards for chemical reporting. Include raw spectral data (NMR, IR) in supplementary materials. For chromatograms, label peaks with retention times and integration values. Use PubChem identifiers for structural data .
  • Visualization : Embed high-resolution figures with axis labels and error bars. Avoid redundant tables; prioritize annotated spectra and reaction schematics .

Q. What statistical approaches validate the reproducibility of metabolite studies involving this compound?

  • Validation Methods : Apply multivariate analysis (e.g., partial least squares-discriminant analysis) to distinguish metabolic profiles. Use receiver operating characteristic (ROC) curves to assess diagnostic accuracy, as demonstrated in TB metabolite studies .

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